
2-amino-2,3,7-trideoxy-D-lyxo-hept-6-ulosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2,3,7-trideoxy-D-lyxo-hept-6-ulosonic acid is a ketoaldonic acid derivative derivative that is a seven-membered ketoaldonic acid having an amino substituent at the 2-position and the 3- and 7-positions deoxygenated. It is a tautomer of a 2-amino-2,3,7-trideoxy-D-lyxo-hept-6-ulosonic acid zwitterion.
Aplicaciones Científicas De Investigación
Biochemical Significance and Applications
Chemistry and Biochemistry of Ulosonic Acids in Bacterial Glycopolymers : Ulosonic acids like Kdo are crucial components of LPS in Gram-negative bacteria. They serve as a link between the carbohydrate and lipid components of LPS, indicating their structural and functional importance in bacterial membranes (Knirel et al., 2003).
Advances in Ulosonic Acid Chemistry : The diverse structures of ulosonic acids are involved in a wide array of biological processes. For instance, DAH (3-deoxy-D-arabino-2-heptulosonic acid) plays a role in the biosynthesis of aromatic amino acids in bacteria and plants. The study highlights the synthetic approaches and the importance of these compounds in biological systems (Banaszek & Młynarski, 2005).
Synthesis and Structural Analysis : The synthesis of analogues and derivatives of ulosonic acids, like Kdo, is essential for understanding their structural and functional roles. Research into synthetic approaches offers insights into the bioisosteric replacement of carboxylic acids in drugs, potentially improving biological activity and pharmacokinetic properties (Riedl & Schmid, 2018).
Role in Aromatic Amino Acid Biosynthesis : Studies show that ulosonic acids are involved in alternative pathways for the biosynthesis of aromatic amino acids, especially in organisms where traditional pathways are absent. This highlights the evolutionary significance and versatility of these compounds in various life forms (White, 2004).
Structural Basis of Enzymatic Functions : Research into the crystal structures of enzymes related to ulosonic acid metabolism provides detailed insights into their catalytic mechanisms and functional roles in cellular processes, further emphasizing the significance of these compounds in biological chemistry (Morar, White, & Ealick, 2007).
Propiedades
Nombre del producto |
2-amino-2,3,7-trideoxy-D-lyxo-hept-6-ulosonic acid |
|---|---|
Fórmula molecular |
C7H13NO5 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(2S,4R,5S)-2-amino-4,5-dihydroxy-6-oxoheptanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-3(9)6(11)5(10)2-4(8)7(12)13/h4-6,10-11H,2,8H2,1H3,(H,12,13)/t4-,5+,6+/m0/s1 |
Clave InChI |
IFMHGOADXGYWMO-KVQBGUIXSA-N |
SMILES isomérico |
CC(=O)[C@H]([C@@H](C[C@@H](C(=O)O)N)O)O |
SMILES canónico |
CC(=O)C(C(CC(C(=O)O)N)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





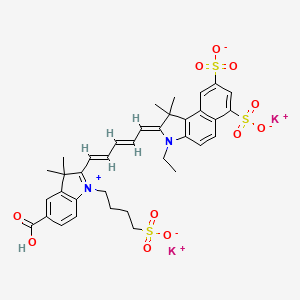
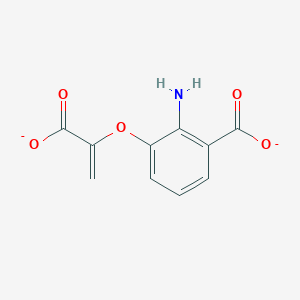
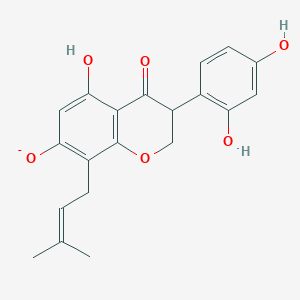
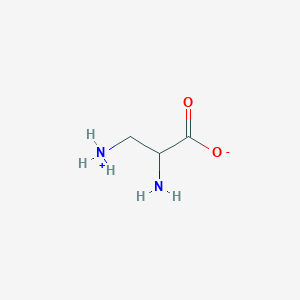
![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)
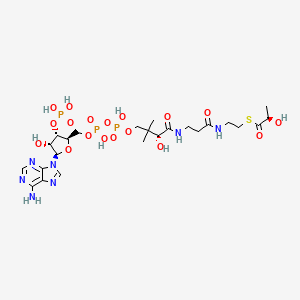
![(2R,4R,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1263108.png)




